molecular formula C8H17NO B1309101 2-(Piperidin-4-yl)propan-2-ol CAS No. 22990-34-7

2-(Piperidin-4-yl)propan-2-ol

Cat. No. B1309101
CAS RN: 22990-34-7
M. Wt: 143.23 g/mol
InChI Key: IIXYTWTZMGUQPT-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)propan-2-ol is an organic compound . Its chemical structure includes a 2-methylpropan-2-ol group connected to a carbon atom containing a 4-piperidinyl .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Piperidin-4-yl)propan-2-ol is 143.288 .

Scientific Research Applications

Synthesis and Pharmacological Properties

2-(Piperidin-4-yl)propan-2-ol and its derivatives have been extensively studied for their synthesis methods and pharmacological properties. Derivatives such as trihexyphenidyl, biperiden, and raloxifene are notable for their diverse applications in pharmacology (Vardanyan, 2018).

Crystal Structure Analysis

The compound's crystal structure has been a subject of interest, providing insights into its molecular interactions and stability. Studies on similar compounds with piperidine structures reveal important aspects of their crystallography (Gzella, Wrzeciono, & Pöppel, 1999).

Antidepressant Activity

The compound's analogues have been synthesized and evaluated for antidepressant activities, contributing to the development of new therapeutic agents (Kumar et al., 2004).

Metabolite Synthesis

The synthesis of its metabolites in both racemic and optically active forms has been explored. These studies are crucial for understanding the drug metabolism and developing more effective pharmacological agents (Bálint et al., 2002).

Solvent Effects on Chemical Reactions

Investigations into the effects of solvents like propan-2-ol on chemical reactions involving piperidine derivatives offer insights into reaction mechanisms and kinetics, which are vital for optimizing industrial chemical processes (Harifi‐Mood, Rahmati, & Gholami, 2011).

Pharmaceutical Applications

Several studies have explored the pharmaceutical applications of 2-(Piperidin-4-yl)propan-2-ol derivatives, highlighting their potential in treating various diseases, including cancer and depression (Köksal & Bilge, 2007).

Computational Studies

Computational studies on piperidine derivatives provide insights into their molecular interactions, aiding in the prediction of their effectiveness in various applications, such as corrosion inhibition (Kaya et al., 2016).

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis of certain piperidine derivatives has been investigated, highlighting the potential of these compounds in developing novel drugs (Banoth et al., 2012).

Selective Estrogen Receptor Modulators (SERMs)

Research on derivatives of 2-(Piperidin-4-yl)propan-2-ol has contributed to the development of novel SERMs, which have applications in treating diseases like breast cancer (Yadav et al., 2011).

properties

IUPAC Name

2-piperidin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,10)7-3-5-9-6-4-7/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXYTWTZMGUQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409441
Record name 2-(Piperidin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)propan-2-ol

CAS RN

22990-34-7
Record name 2-(Piperidin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Piperidyl)-2-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate (1.786 g, 6.44 mmol) synthesized in Production example 42-2 was dissolved in methanol (100 ml) under nitrogen atmosphere; 10% palladium on carbon (50% wet, 1.37 g) was added; the reaction system was purged with hydrogen at atmospheric pressure; and the reaction mixture was stirred overnight. After the reaction system was purged with nitrogen, the catalyst was filtered out, and washed with methanol; the solvent, together with the filtrate and the washing solution, was distilled off; and the residue was dried under reduced pressure to yield the title compound (922 mg, 6.44 mmol, quantitative) as pale gray crystals.
Quantity
1.786 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.37 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WMA Niessen, H Rosing, JH Beijnen - International Journal of Mass …, 2021 - Elsevier
Signal transduction inhibitors (STIs), especially tyrosine kinase inhibitors, are being used to treat diseases in which deregulation of the protein kinase activity plays a role, such as in …
Number of citations: 2 www.sciencedirect.com
DR Renk, M Skraban, D Bier, A Schulze… - European journal of …, 2021 - Elsevier
With the aim to obtain potent adenosine A 2A receptor (A 2A R) ligands, a series of eighteen derivatives of 4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzo[d]thiazol-2-yl)-4-…
Number of citations: 8 www.sciencedirect.com
Y Chen, Y Ning, Z Chen, Y Xue, Q Wu, W Duan… - European Journal of …, 2023 - Elsevier
Interleukin-1 receptor associated kinase 4 (IRAK4) is a critical mediator of MYD88 L265P-induced NF-κB activation, indicating it is a promising therapeutic target for diffuse large B-cell …
Number of citations: 1 www.sciencedirect.com
E Hu, RK Kunz, N Chen, S Rumfelt… - Journal of Medicinal …, 2013 - ACS Publications
Our development of PDE10A inhibitors began with an HTS screening hit (1) that exhibited both high p-glycoprotein (P-gp) efflux ratios in rat and human and poor metabolic stability. On …
Number of citations: 47 pubs.acs.org
DR Renk - 2021 - kups.ub.uni-koeln.de
Viele neurodegenerative, -psychiatrische und -inflammatorische Krankheiten sind mit einer Veränderung der Expression des Adenosin-A¬2A-Rezeptors (A2AR) im menschlichen …
Number of citations: 3 kups.ub.uni-koeln.de

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